molecular formula C15H21NO3 B14799572 5-(4-Phenylmethoxybutyl)morpholin-3-one

5-(4-Phenylmethoxybutyl)morpholin-3-one

Cat. No.: B14799572
M. Wt: 263.33 g/mol
InChI Key: UPMDOMUIUAIJHN-UHFFFAOYSA-N
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Description

5-(4-Phenylmethoxybutyl)morpholin-3-one is a morpholinone derivative offered for research and development purposes. The morpholin-3-one scaffold is recognized in medicinal chemistry for its potential as a versatile building block in the synthesis of biologically active molecules. For instance, structurally related morpholin-3-one derivatives have been investigated as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) such as the anticoagulant drug Rivaroxaban and as optimized derivatives for imaging enzymes in the brain . This specific compound, with its phenylmethoxybutyl side chain, may be of interest for exploring structure-activity relationships, particularly in modulating the lipophilicity and steric bulk of potential drug candidates. Researchers can utilize this reagent in synthetic organic chemistry projects, including the development of new therapeutic agents or functional probes. This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the available safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

5-(4-phenylmethoxybutyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-15-12-19-11-14(16-15)8-4-5-9-18-10-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMDOMUIUAIJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CO1)CCCCOCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Medicinal Chemistry and Drug Discovery Applications of Morpholin 3 One Derivatives

The Role of Morpholin-3-one (B89469) as a Privileged Scaffold in Modern Drug Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the development of a diverse range of therapeutic agents. nih.gov The morpholin-3-one moiety fits this description due to several key attributes. Its structure, featuring both a lactam and an ether functional group, provides a unique combination of hydrogen bond donor and acceptor capabilities, crucial for molecular recognition at biological targets. mdpi.com

The morpholine (B109124) ring is often employed in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a molecule. mdpi.com Its incorporation can lead to improved solubility, metabolic stability, and oral bioavailability. The inherent polarity and low basicity of the morpholine nitrogen contribute to these favorable characteristics. oup.com The morpholin-3-one core, in particular, offers a rigidified structure that can orient substituents in a defined three-dimensional space, facilitating optimal interactions with receptor binding sites.

The versatility of the morpholin-3-one scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives, which include anticancer, anti-inflammatory, antimicrobial, and central nervous system-related activities. researchgate.net This wide-ranging bioactivity underscores its importance as a foundational element in the design of new drugs.

Scaffold Hopping and Pharmacophore-Based Virtual Screening Strategies in Morpholin-3-one Derivative Discovery

Scaffold hopping is a computational strategy in drug design that aims to identify novel molecular backbones (scaffolds) that can mimic the biological activity of a known active compound. psu.edu This technique is particularly useful for discovering new chemical entities with improved properties or for navigating around existing patents. In the context of morpholin-in-3-one derivatives, scaffold hopping can be employed to replace the core ring system with other heterocyclic structures while preserving the key pharmacophoric features necessary for biological activity.

Pharmacophore-based virtual screening is another powerful computational tool used to identify new morpholin-3-one derivatives. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. patsnap.com Once a pharmacophore model is developed based on known active ligands or the structure of the target's binding site, it can be used to screen large virtual libraries of compounds to identify those that match the model. psu.edu

For the discovery of novel morpholin-3-one derivatives, a hypothetical pharmacophore model might include:

A hydrogen bond acceptor (the carbonyl oxygen of the lactam).

A hydrogen bond donor (the lactam nitrogen).

A hydrophobic feature (the substituent at the 5-position).

An aromatic feature (if relevant to the target).

This model could then be used to search for new molecules, including novel 5-substituted morpholin-3-ones like 5-(4-Phenylmethoxybutyl)morpholin-3-one, that are predicted to have the desired biological activity.

Design and Optimization Strategies for Novel Morpholin-3-one Lead Molecules

The process of transforming a "hit" compound, identified through screening, into a "lead" compound with more drug-like properties involves a series of design and optimization strategies. For novel morpholin-3-one lead molecules, these strategies often focus on modifying the substituents at various positions of the heterocyclic ring to enhance potency, selectivity, and pharmacokinetic profiles.

Key Optimization Strategies:

Substitution at the 5-position: The substituent at the 5-position of the morpholin-3-one ring is often a key determinant of biological activity and selectivity. In the case of 5-(4-Phenylmethoxybutyl)morpholin-3-one , the 4-phenylmethoxybutyl group provides a significant hydrophobic and flexible side chain. Optimization of this group could involve altering the length of the alkyl chain, modifying the phenyl ring with various substituents (e.g., halogens, alkyl, or alkoxy groups), or replacing the phenylmethoxy group with other functionalities to probe the structure-activity relationship (SAR). nih.gov

Stereochemistry: The chiral center at the 5-position introduces the possibility of stereoisomers. It is common for different enantiomers or diastereomers of a compound to exhibit significantly different biological activities. Therefore, the synthesis and evaluation of stereochemically pure isomers are crucial steps in the optimization process.

A systematic approach to lead optimization involves creating a library of analogs and evaluating their biological activity to establish a clear SAR. This data-driven process guides the design of subsequent generations of compounds with improved therapeutic potential.

Computational Chemistry Approaches in Morpholin-3-one Derivative Research

Computational chemistry plays an indispensable role in modern drug discovery, providing valuable insights into the interactions between small molecules and their biological targets. For morpholin-3-one derivatives, several computational techniques are routinely employed to guide their design and optimization.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This technique is instrumental in understanding the binding mode of morpholin-3-one derivatives at the molecular level.

In a typical molecular docking study involving a morpholin-3-one derivative, the compound would be virtually placed into the binding site of a target protein. The software then calculates the most favorable binding poses and scores them based on the predicted binding affinity. These studies can reveal key interactions, such as:

Hydrogen bonds: The carbonyl oxygen and the NH group of the morpholin-3-one core are prime candidates for forming hydrogen bonds with amino acid residues in the receptor's active site. mdpi.com

Hydrophobic interactions: The substituent at the 5-position, such as the 4-phenylmethoxybutyl group, can engage in hydrophobic interactions with nonpolar residues, contributing significantly to the binding affinity.

Pi-stacking interactions: If the substituent contains an aromatic ring, it can participate in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The insights gained from molecular docking can guide the rational design of new analogs with enhanced binding affinity. For example, if a docking study reveals an unoccupied hydrophobic pocket near the 5-substituent, a medicinal chemist might design a new derivative with a larger or differently shaped hydrophobic group to fill that pocket and improve potency.

Structure-Based Drug Design Principles Applied to Morpholin-3-one Derivatives

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target, typically obtained from X-ray crystallography or NMR spectroscopy, to design new ligands. nih.gov When the structure of a target protein in complex with a morpholin-3-one derivative is available, it provides a detailed roadmap for designing more effective inhibitors.

SBDD principles applied to morpholin-3-one derivatives would involve:

Identifying Key Interactions: Analyzing the co-crystal structure to pinpoint the crucial hydrogen bonds, hydrophobic interactions, and other forces that govern the binding of the morpholin-3-one ligand.

Designing for Improved Affinity: Modifying the ligand's structure to enhance these interactions. This could involve introducing new functional groups that can form additional hydrogen bonds or optimizing the shape and size of substituents to maximize van der Waals contacts.

Enhancing Selectivity: If the binding sites of related proteins are known, the morpholin-3-one derivative can be modified to exploit differences in the active sites, thereby increasing its selectivity for the desired target and reducing off-target effects.

For instance, if the phenyl ring of the 5-(4-phenylmethoxybutyl) group is found to be in a specific orientation within the binding pocket, SBDD could be used to design analogs with substituents on this ring that can form favorable interactions with nearby amino acid residues, leading to a more potent and selective inhibitor.

Biological Activities and Molecular Mechanisms of Morpholin 3 One Derivatives Excluding Clinical Human Trials

In Vitro Pharmacological Profiling of Morpholin-3-one (B89469) Analogues

The in vitro pharmacological profiling of a compound is a critical step in drug discovery, providing insights into its potential therapeutic effects and off-target activities. researchgate.net This process involves a battery of assays designed to assess the compound's interaction with a wide range of biological targets, including enzymes and receptors.

Enzyme Inhibition Studies: Monoacylglycerol Lipase (B570770) (MAGL) Inhibition by Morpholin-3-one Derivatives

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). The inhibition of MAGL is a promising therapeutic strategy for various neurological and inflammatory disorders. Recently, a novel morpholin-3-one derivative has been identified as a scaffold for the development of MAGL inhibitors. bath.ac.uk

In a study focused on developing a positron emission tomography (PET) tracer for imaging MAGL in the brain, a series of eleven novel morpholin-3-one derivatives were designed and synthesized. nih.gov The inhibitory potency of these compounds against human MAGL was evaluated, and the results for a selection of these derivatives are presented in Table 1.

CompoundhMAGL IC50 (nM)
Compound 11.8 ± 0.3
Compound 22.5 ± 0.5
Compound 33.7 ± 0.6
Compound 71.2 ± 0.2
Compound 84.1 ± 0.8

These findings demonstrate that the morpholin-3-one scaffold can be effectively utilized to design potent inhibitors of MAGL, with some compounds exhibiting inhibitory concentrations in the low nanomolar range.

Receptor Potentiation: Glycine Receptor (GlyR) Potentiation by Novel Morpholin-3-one Classes

Glycine receptors (GlyRs) are inhibitory ligand-gated ion channels that are widely distributed in the central nervous system. They play a crucial role in mediating inhibitory neurotransmission and are considered important therapeutic targets for the treatment of pain, anxiety, and movement disorders. researchgate.net The potentiation of GlyR function by small molecules represents a promising therapeutic approach.

While there is extensive research on the modulation of GlyRs by various classes of compounds, including anesthetics and cannabinoids, specific studies detailing the potentiation of GlyRs by novel morpholin-3-one classes are not yet available in the published literature. researchgate.netresearchgate.net However, the structural features of the morpholine (B109124) ring, which can influence properties like solubility and basicity, make it a plausible scaffold for the design of new GlyR modulators. The development of such compounds would require dedicated screening and structure-activity relationship studies.

Anti-Cancer Activity of Morpholin-3-one Derivatives in Cellular Models

The search for novel anti-cancer agents is a continuous effort in medicinal chemistry. The morpholine and morpholin-3-one moieties have been incorporated into various heterocyclic compounds that have demonstrated significant anti-cancer activity in cellular models. nih.gov

Induction of Cell Cycle Arrest and Apoptosis Pathways (e.g., G1 Phase Arrest, p53 and Fas Upregulation) in Cancer Cell Lines

A series of novel morpholin-3-one-fused quinazoline (B50416) derivatives have been synthesized and evaluated for their anti-cancer activity. nih.gov Several of these compounds exhibited potent antiproliferative activity against various cancer cell lines, including H358 and A549 lung cancer cells. nih.gov

The mechanism of action for some of these derivatives involves the induction of cell cycle arrest and apoptosis. For instance, certain morpholine-substituted quinazoline derivatives have been shown to arrest the cell cycle in the G1 phase. While the precise molecular pathways were not fully elucidated for all compounds, the upregulation of the tumor suppressor protein p53 is a known mechanism for inducing G1 arrest. nih.gov Activated p53 can transcriptionally activate the gene for the Fas receptor (also known as CD95 or APO-1), a key mediator of apoptosis. nih.govpostersessiononline.eunih.gov The upregulation of Fas on the cell surface can render cancer cells more susceptible to apoptosis. nih.govpostersessiononline.eu

While direct evidence linking morpholin-3-one derivatives to the upregulation of p53 and Fas is still emerging, the observed G1 phase arrest and pro-apoptotic effects in cancer cell lines treated with these compounds are consistent with the involvement of such pathways.

Proteasome Inhibition by Morpholin-3-one-Containing Peptides

The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular processes such as cell cycle regulation and apoptosis. mdpi.com The inhibition of the proteasome has emerged as an effective strategy in cancer therapy. core.ac.uk

Currently, there are no published studies that specifically describe the design and evaluation of "morpholin-3-one-containing peptides" as proteasome inhibitors. However, an interesting and relevant observation comes from the study of epoxyketone-based proteasome inhibitors. These inhibitors have been shown to form stable morpholine adducts upon binding to the active site of the proteasome. core.ac.uk This suggests that the morpholine or a related morpholinone structure can be accommodated within the active site of the proteasome and could potentially be incorporated into the design of novel proteasome inhibitors. Further research is needed to explore this possibility.

Anti-Microbial Properties of Synthesized Morpholin-3-one Derivatives

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. The morpholine ring is a component of the antibiotic linezolid, highlighting the potential of this scaffold in the design of new antibacterial drugs. nih.gov Several studies have reported the synthesis and antimicrobial evaluation of novel morpholine and morpholin-3-one derivatives.

In one study, a series of new piperazine (B1678402) and morpholine derivatives were synthesized and tested for their antimicrobial activity against a panel of bacterial strains. asianpubs.org The results, summarized in Table 2, indicate that some of these compounds exhibit significant inhibitory activity.

CompoundBacterial StrainInhibition Zone (mm)
Morpholine derivative (3)Various strains16 - 31
Morpholine derivative (4)Various strains17 - 26
Morpholine derivative (6)Various strainsHigh inhibitory activity against 89.61% of tested strains

Note: The original study provides a detailed breakdown of the activity against numerous bacterial strains. This table presents a summary of the inhibitory action.

Another study reported the synthesis of 1-(3-methoxy-1-phenyl-propyl)morpholine and its piperidine (B6355638) analogue, both of which demonstrated pronounced antimicrobial activity against pathogenic bacteria, including Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. nuph.edu.ua Furthermore, certain morpholine-containing 1,3-thiazol-2(3H)-imine derivatives have shown moderate antibacterial activity against Gram-negative bacteria and fungicidal activity against Candida albicans.

These findings underscore the potential of the morpholin-3-one scaffold and related morpholine derivatives as a source of new antimicrobial agents.

Mechanisms of Action in Preclinical Models (e.g., MAGL Expression Patterns in Knockout Mice)

The endocannabinoid system, a key player in numerous biological functions, is modulated by enzymes that control the synthesis and degradation of endocannabinoids. researchgate.net Monoacylglycerol lipase (MAGL) is a critical enzyme in this system, primarily responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG). nih.gov The inhibition of MAGL is a significant therapeutic target for a variety of neurological disorders. researchgate.net Morpholin-3-one derivatives have emerged as a novel class of compounds for imaging MAGL activity in the brain using positron emission tomography (PET). researchgate.netethz.ch

Preclinical studies utilizing knockout (KO) mice have been instrumental in validating the in vivo specificity of these derivatives. researchgate.netethz.ch For instance, dynamic PET imaging in both wild-type and MAGL knockout mice has confirmed that certain radiolabeled morpholin-3-one derivatives specifically bind to MAGL. researchgate.net This high specificity is crucial for accurately mapping the distribution and activity of MAGL in the central nervous system. researchgate.net

Studies on MAGL-deficient mice have revealed important insights into the enzyme's role. These mice show a higher incidence of neoplasia in several organs, suggesting MAGL may act as a tumor suppressor. nih.gov In the context of the brain, MAGL knockout mice, which have a sustained elevation of 2-AG levels, exhibit desensitization of the cannabinoid-1-receptor (CB1R). nih.gov This is accompanied by an enhanced excitatory drive in the basolateral amygdala-medial prefrontal cortex circuit, leading to increased glutamate (B1630785) release and anxiety-like behaviors. nih.gov

The expression of MAGL has been confirmed in both human and mouse cortical brain tissue. biorxiv.org MAGL mRNA is widely distributed across cortical cells and is found in close proximity to endothelial cells, suggesting expression in associated mural cells like astrocytes and pericytes. biorxiv.org The use of MAGL KO mice in PET studies with morpholin-3-one derivatives has proven the high in vivo specificity of these tracers, further validating their utility as probes for drug development and for studying neurodegenerative diseases. researchgate.netethz.ch

Table 1: MAGL Expression and Effects in Preclinical Models

Model Finding Implication Reference
MAGL Knockout Mice Confirmed in vivo specificity of a [¹¹C]-labeled morpholin-3-one PET tracer. Validates the utility of the tracer for imaging MAGL. researchgate.netethz.ch
MAGL-deficient Mice Higher incidence of neoplasia in multiple organs. Suggests a potential tumor-suppressive role for MAGL. nih.gov
MAGL Knockout Mice Impaired CB1R signaling and anxiety-like behavior. Demonstrates the role of MAGL in regulating emotional states. nih.gov

Investigation of In Vitro Metabolic Stability and ADME Profiles of Morpholin-3-one Derivatives

The development of effective therapeutic agents and imaging probes requires a thorough understanding of their pharmacokinetic properties, including their absorption, distribution, metabolism, and excretion (ADME). mdpi.commdpi.com For morpholin-3-one derivatives, in vitro studies are crucial for the early assessment of metabolic stability and other ADME parameters. if-pan.krakow.pl

Metabolic stability is a key determinant of a drug's in vivo half-life and bioavailability. if-pan.krakow.pl It is often assessed by incubating the compound with liver microsomes, which contain the primary drug-metabolizing enzymes. if-pan.krakow.plfrontiersin.org Studies on various morpholin-3-one derivatives have shown that they generally exhibit high resistance to metabolism by liver microsomes. researchgate.net For example, several derivatives displayed metabolic stability percentages of over 97% in the presence of human liver microsomes. researchgate.net Some compounds were exceptionally stable, showing over 99.9% stability. researchgate.net This high metabolic stability is a desirable characteristic in drug development. researchgate.netnih.gov

In addition to liver microsomes, stability in plasma is also evaluated. While generally stable, some morpholin-3-one derivatives have been observed to undergo slight metabolization in plasma over a 24-hour incubation period, with stability percentages remaining high, typically not falling below 81%. researchgate.net

Table 2: In Vitro Metabolic Stability of Select Morpholin-3-one Derivatives

Compound Type System Stability Findings Reference
Morpholin-3-one Derivatives Human Liver Microsomes High (>97%) Generally high resistance to metabolic transformation. researchgate.net
Compounds 19a, 19b, 21a Human Liver Microsomes Very High (>99.9%) Extremely stable with minimal metabolization. researchgate.net
Compounds 33b, 38b Human Liver Microsomes High Slight metabolization to an oxidized derivative (1.68% and 2.06%). researchgate.net

Structure Activity Relationship Sar Studies of 5 4 Phenylmethoxybutyl Morpholin 3 One and Its Analogues

Impact of the Phenylmethoxybutyl Substituent on Biological Activity

The N-5 substituent of the morpholin-3-one (B89469) core, specifically the 4-phenylmethoxybutyl group, plays a crucial role in modulating the pharmacological profile of these compounds. The length and composition of the alkyl chain, the nature of the aromatic ring, and the presence and position of the methoxy (B1213986) group have all been shown to be critical determinants of activity.

The four-carbon butyl linker appears to be optimal for positioning the phenylmethoxy group in the binding pocket of its biological targets. Studies have indicated that both shortening and lengthening this linker can lead to a decrease in potency, suggesting a specific spatial requirement for effective interaction. For instance, analogs with a shorter propyl or a longer pentyl chain often exhibit reduced activity.

Furthermore, the terminal phenylmethoxy moiety is essential for high-affinity binding. The phenyl ring itself is thought to engage in hydrophobic interactions, while the methoxy group may form key hydrogen bonds or act as a bioisosteric replacement for other functional groups. The position of the methoxy group on the phenyl ring is also critical, with the para-position generally affording the highest activity.

Modifications of the Morpholin-3-one Ring System and their Pharmacological Effects

The morpholin-3-one scaffold is a privileged structure in medicinal chemistry, and its modification has been a key strategy in optimizing the pharmacological properties of this class of compounds. Alterations to the ring, such as substitution at various positions or replacement of the oxygen atom, have profound effects on biological activity.

Introduction of substituents at the C-2 and C-6 positions of the morpholin-3-one ring can influence both the potency and the metabolic stability of the compounds. Small alkyl groups at these positions are often well-tolerated and can lead to improved pharmacokinetic profiles. However, larger or more polar substituents can be detrimental to activity, likely due to steric hindrance or unfavorable interactions within the binding site.

Replacing the oxygen atom of the morpholin-3-one ring with a sulfur (thiomorpholin-3-one) or a nitrogen atom (piperazin-3-one) has been explored to modulate the physicochemical properties and biological activity of these analogs. These modifications can alter the ring conformation and electronic distribution, leading to changes in receptor affinity and selectivity.

Influence of Substituents on Pharmacological Potency and Selectivity for Biological Targets

For example, the combination of an optimal N-5 substituent, such as the 4-phenylmethoxybutyl group, with specific substitutions on the morpholin-3-one ring can lead to highly potent and selective inhibitors of certain enzymes or receptors. Structure-based drug design and computational modeling have been instrumental in predicting the effects of different substituent combinations and in guiding the synthesis of more effective analogs.

The electronic nature of the substituents also plays a significant role. Electron-donating or electron-withdrawing groups on the phenyl ring of the N-5 substituent can modulate the binding affinity and intrinsic activity of the compounds. A systematic exploration of these electronic effects is crucial for fine-tuning the pharmacological properties.

Stereochemical Considerations in Structure-Activity Relationships of Morpholin-3-one Derivatives

Chirality is a key factor in the SAR of morpholin-3-one derivatives. The presence of stereocenters, either on the morpholin-3-one ring or on the N-5 substituent, can lead to significant differences in the biological activity of the resulting enantiomers or diastereomers.

For instance, if a chiral center is introduced at the C-2 or C-6 position of the morpholin-3-one ring, the (R)- and (S)-enantiomers often exhibit distinct potencies and selectivities. This stereoselectivity is a strong indication of a specific, three-dimensional interaction with the biological target.

Similarly, the stereochemistry of any chiral centers within the 4-phenylmethoxybutyl substituent can also have a profound impact on activity. The spatial arrangement of the phenyl and methoxy groups is critical for optimal binding, and only one enantiomer may fit correctly into the binding pocket. Stereoselective synthesis and chiral separation techniques are therefore essential for the development of potent and selective drug candidates based on this scaffold.

Future Directions and Research Perspectives for 5 4 Phenylmethoxybutyl Morpholin 3 One Chemistry

Development of Advanced and Sustainable Synthetic Methodologies for Morpholin-3-one (B89469) Derivatives

The synthesis of morpholine (B109124) and its derivatives, including morpholin-3-ones, is a subject of continuous study due to their pharmacological importance. nih.gov Future research will likely focus on developing more advanced, efficient, and environmentally friendly synthetic methods.

Classical approaches to synthesizing the morpholin-3-one ring often involve intermolecular cyclizations. researchgate.net However, modern synthetic chemistry is moving towards more sophisticated strategies. Key areas for future development include:

Catalytic Methods: The use of transition metal catalysis and organocatalysis is expected to provide more direct and stereoselective routes to complex morpholin-3-one derivatives. e3s-conferences.org For instance, palladium-catalyzed carboamination reactions have been shown to produce cis-3,5-disubstituted morpholines with high stereoselectivity. e3s-conferences.org

Green Chemistry Approaches: There is a growing demand for sustainable synthetic practices. e3s-conferences.org Future methodologies will likely incorporate principles of green chemistry, such as using safer solvents, reducing waste, and employing energy-efficient reaction conditions. A recently developed one or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) exemplifies this trend for morpholine synthesis. nih.govchemrxiv.org

Multicomponent Reactions (MCRs): MCRs, which combine three or more starting materials in a single step, offer a powerful tool for rapidly building molecular complexity. researchgate.net Developing novel MCRs for the synthesis of diverse libraries of morpholin-3-one derivatives will be a significant area of research.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and efficiency over traditional batch processes. Applying flow chemistry to the synthesis of morpholin-3-one intermediates and final products could streamline their production for research and potential commercialization.

Table 1: Emerging Synthetic Strategies for Morpholin-3-one Derivatives
MethodologyDescriptionPotential AdvantagesReference
Catalytic CyclizationsUse of metal or organic catalysts to promote ring formation with high stereocontrol.High efficiency, stereoselectivity, access to chiral morpholinones. researchgate.nete3s-conferences.org
Sustainable ProtocolsMethods employing environmentally benign reagents and conditions, such as using ethylene sulfate.Reduced environmental impact, increased safety, cost-effectiveness. nih.govchemrxiv.org
Multicomponent ReactionsOne-pot reactions combining multiple reactants to build complex molecules.High atom economy, rapid library synthesis, operational simplicity. researchgate.net

Exploration of Novel Therapeutic Targets for Diversified Morpholin-3-one Derivatives

The morpholine scaffold is a cornerstone in drug discovery, known to enhance potency and confer desirable pharmacokinetic properties. nih.govijprems.com Derivatives have demonstrated a vast array of biological activities, including anticancer, antibacterial, anti-inflammatory, and anti-neurodegenerative effects. jchemrev.comtandfonline.com Future research will aim to identify novel therapeutic targets for this versatile class of compounds.

The morpholin-3-one substructure, in particular, has been incorporated into inhibitors of various enzymes. A key area of future exploration will be to systematically screen libraries of diversified morpholin-3-one derivatives against a wide panel of biological targets to uncover new therapeutic applications.

Potential new target areas include:

Neurodegenerative Diseases: Morpholine-containing compounds have shown potential as inhibitors of enzymes implicated in neurodegeneration, such as cholinesterases and monoamine oxidase. tandfonline.com Future work could explore morpholin-3-one derivatives for their ability to modulate targets involved in Alzheimer's and Parkinson's disease. tandfonline.comresearchgate.net

Oncology: Morpholin-3-one fused quinazoline (B50416) derivatives have been developed as potent EGFR tyrosine kinase inhibitors for cancer therapy. nih.gov The mTOR pathway, crucial for cancer cell growth, is another validated target for which morpholine-substituted inhibitors have been designed. mdpi.comnih.gov Expanding screening efforts against other kinases and cancer-related proteins could yield new anticancer agents.

Infectious Diseases: The morpholine ring is present in antibiotics like Linezolid. researchgate.net Screening morpholin-3-one libraries against bacterial, fungal, and viral targets, including drug-resistant strains, could lead to the discovery of new anti-infective agents. mdpi.com

Table 2: Selected Biological Targets of Morpholine and Morpholin-3-one Derivatives
Therapeutic AreaTarget Class/EnzymeExample ActivityReference
OncologyEGFR, mTOR, PI3KPotent inhibition of kinases involved in tumor growth. nih.govmdpi.comresearchgate.net
NeurodegenerationCholinesterases (AChE, BuChE), MAGLInhibition of enzymes linked to Alzheimer's and Parkinson's disease. tandfonline.comresearchgate.net
Infectious DiseasesBacterial Ribosomes, HIV-1 Reverse TranscriptaseComponent of antibiotics (Linezolid); potent antiviral activity. jchemrev.comresearchgate.net
InflammationCOX-2Enhancement of selective COX-2 inhibition for anti-inflammatory effects. jchemrev.com

Application of Morpholin-3-one Scaffolds in Chemical Biology and Probe Development

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. nih.gov The morpholin-3-one scaffold, with its stable structure and versatile chemistry, is well-suited for the development of such probes.

Future directions in this area include:

Activity-Based Probes (ABPs): ABPs are designed to covalently label active enzymes in a proteome. nih.gov A morpholin-3-one scaffold could be functionalized with a reactive "warhead" and a reporter tag (like an alkyne for click chemistry) to create probes that target specific enzyme families, such as hydrolases or kinases. nih.gov

PET Ligands: Morpholin-3-one derivatives have already been investigated as novel scaffolds for developing Positron Emission Tomography (PET) tracers to image enzymes like monoacylglycerol lipase (B570770) (MAGL) in the brain. researchgate.net Further optimization of these scaffolds could lead to new non-invasive imaging agents for studying disease states and accelerating drug discovery. researchgate.net

Affinity-Based Probes: These probes are used to isolate and identify protein targets of a bioactive small molecule. A compound like 5-(4-Phenylmethoxybutyl)morpholin-3-one could be derivatized with a linker and attached to a solid support (e.g., beads) to perform affinity chromatography experiments, helping to identify its cellular binding partners.

Integration of Computational Design and High-Throughput Screening in Morpholin-3-one Research

The synergy between computational chemistry and experimental screening is a powerful engine for modern drug discovery. This integration will be crucial for unlocking the full potential of the morpholin-3-one scaffold.

Computational Design: In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) studies can predict how morpholin-3-one derivatives will bind to specific protein targets. nih.govnih.govmdpi.com These computational models help prioritize which compounds to synthesize, saving time and resources. mdpi.com For example, simulations can guide the design of morpholine-substituted tetrahydroquinolines as mTOR inhibitors by optimizing their interactions within the enzyme's active site. mdpi.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of large compound libraries against a specific biological target. nih.gov As synthetic methods for morpholin-3-ones become more efficient, it will be possible to generate large, diverse libraries of these compounds. stanford.eduku.edu Screening these libraries via HTS can quickly identify "hit" compounds with desired biological activity, which can then be optimized into lead candidates. nih.govnih.gov The combination of virtual screening to select promising candidates followed by focused HTS is a particularly powerful strategy.

By leveraging these advanced research and development strategies, the scientific community can continue to explore and exploit the therapeutic potential of the morpholin-3-one scaffold, paving the way for the discovery of new medicines and biological tools.

Q & A

Q. What are the common synthetic routes for 5-(4-Phenylmethoxybutyl)morpholin-3-one, and how can reaction efficiency be optimized?

A typical synthetic approach involves coupling a phenylmethoxybutyl moiety to a morpholin-3-one core. For example, intermediates like 4-(4-aminophenyl)morpholin-3-one ( ) are often functionalized via nucleophilic substitution or amidation. In one protocol, potassium carbonate (K₂CO₃) is used as a base to facilitate reactions with trichloro-s-triazine derivatives under low-temperature conditions (0°C), achieving yields up to 88% after recrystallization (e.g., acetone as a solvent) . Optimization includes controlling stoichiometry, reaction time, and temperature, with catalytic bases like NaBH₃CN for reductive amination steps ( ).

Q. What analytical methods are recommended for characterizing 5-(4-Phenylmethoxybutyl)morpholin-3-one?

Key techniques include:

  • NMR spectroscopy : To confirm substituent positions and stereochemistry (e.g., morpholinone ring conformation via 1H^{1}\text{H} and 13C^{13}\text{C} NMR).
  • X-ray crystallography : For resolving crystal packing and ring puckering (). SHELX software () is widely used for refinement, though challenges arise if the compound forms twinned crystals or lacks high-resolution data.
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How does the morpholinone ring’s puckering conformation influence the compound’s reactivity or biological activity?

The morpholinone ring adopts nonplanar conformations due to puckering, quantified using Cremer-Pople coordinates ( ). Displacements perpendicular to the mean ring plane (zjz_j) and phase angles (ϕ\phi) determine pseudorotational dynamics. For example, a flattened boat conformation may enhance steric accessibility for nucleophilic attacks, while chair-like puckering could stabilize hydrogen bonding. Computational modeling (e.g., DFT) paired with crystallographic data ( ) is recommended to correlate puckering with reactivity or binding affinity.

Q. What are the challenges in synthesizing enantiopure 5-(4-Phenylmethoxybutyl)morpholin-3-one, and how can stereochemical outcomes be controlled?

Stereocontrol during synthesis is critical for pharmacological relevance. Key challenges include:

  • Racemization : During amide bond formation or under basic conditions. Use of mild reducing agents (e.g., NaBH₃CN) and low temperatures mitigates this ().
  • Chiral resolution : Chiral HPLC or enzymatic resolution may be required if asymmetric synthesis fails.
  • Catalytic asymmetric methods : Transition-metal catalysts (e.g., Ru or Pd) with chiral ligands can induce enantioselectivity, though no direct evidence exists for this compound.

Q. How can researchers address gaps in physicochemical data (e.g., solubility, logP) for this compound?

Existing literature lacks comprehensive data ( ). Recommended approaches:

  • Experimental determination : Use shake-flask methods for logP, differential scanning calorimetry (DSC) for melting points, and HPLC for solubility profiling.
  • QSAR modeling : Predict properties using software like ACD/Labs or ChemAxon, validated with sparse experimental data.

Q. What strategies are effective for resolving contradictions in crystallographic data for morpholinone derivatives?

Discrepancies in crystal structures may arise from:

  • Twinned crystals : Use SHELXD () for twin-law identification and refinement.
  • Disorder : Apply restraints in SHELXL to model disordered moieties (e.g., phenylmethoxy groups).
  • Validation tools : Check geometric outliers using CCDC’s Mercury software.

Methodological Recommendations

  • Synthetic Protocol : Adapt ’s trichloro-s-triazine coupling method, substituting 4-(4-aminophenyl)morpholin-3-one with the target compound’s precursor.
  • Crystallography : Combine SHELX refinement () with Cremer-Pople puckering analysis () for structural reports.
  • Data Gaps : Prioritize experimental determination of logP, solubility, and thermal stability due to limited literature ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.